2-Amino-1-(2-fluoro-3-pyridinyl)ethanone

PDK1 Kinase Inhibition Fluorinated Scaffold

Sourcing a non-fluorinated or chloro-analog pyridine ethanone risks invalidating established SAR, leading to significant potency losses in lead optimization. This specific 2-fluoro-3-pyridinyl intermediate is the exact validated solution. - Directly enables a 140-fold increase in PDK1 inhibitory activity (IC50 200 nM vs. 28,000 nM) for oncology programs targeting the PI3K/Akt pathway. - Essential for synthesizing sub-nanomolar PDE10A inhibitors (IC50 as low as 0.037 nM) and high-efficacy α7 nAChR PAMs (EC50 0.18 μM, 1200% max modulation). - Reliable procurement with consistent purity and global supply chain support ensures uninterrupted advanced intermediate synthesis.

Molecular Formula C7H7FN2O
Molecular Weight 154.144
CAS No. 136592-45-5
Cat. No. B592350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(2-fluoro-3-pyridinyl)ethanone
CAS136592-45-5
SynonymsEthanone, 2-amino-1-(2-fluoro-3-pyridinyl)- (9CI)
Molecular FormulaC7H7FN2O
Molecular Weight154.144
Structural Identifiers
SMILESC1=CC(=C(N=C1)F)C(=O)CN
InChIInChI=1S/C7H7FN2O/c8-7-5(6(11)4-9)2-1-3-10-7/h1-3H,4,9H2
InChIKeyQTQNOGOJRZLFNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(2-fluoro-3-pyridinyl)ethanone: Strategic Fluorinated Intermediate


2-Amino-1-(2-fluoro-3-pyridinyl)ethanone (C7H7FN2O, MW 154.14 g/mol, CAS 136592-45-5) is a halogenated pyridine derivative, characterized by a primary amino group on an ethanone side chain and a fluorine atom at the ortho-position of the pyridine ring . This specific substitution pattern confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a valuable building block in medicinal chemistry for synthesizing kinase inhibitors and other bioactive heterocycles [1]. Its availability and well-defined physicochemical profile—including a density of 1.3±0.1 g/cm³ and a boiling point of 302.6±32.0 °C—support its reliable procurement for advanced intermediate synthesis .

Fluorinated pyridine building block for synthesizing kinase inhibitors and bioactive heterocycles
Ortho-fluorine substitution reported to influence metabolic stability and membrane permeability in lead optimization

Why Non-Fluorinated Analogs Fail


In-class compounds like 2-amino-1-(pyridin-3-yl)ethanone or its 2-chloro analog cannot be simply interchanged with the 2-fluoro derivative without altering target potency, selectivity, and pharmacokinetic properties. The presence of the fluorine atom in the target compound introduces a strong electron-withdrawing effect that modulates the basicity of the pyridine nitrogen, influencing key interactions with biological targets such as kinase hinge regions [1]. Furthermore, the ortho-fluorine substituent significantly impacts metabolic stability and membrane permeability, which are critical for in vivo efficacy [2]. While the 2-chloro analog (CAS 2059932-12-4) offers a different halogen substitution, its larger atomic radius and distinct electronic properties lead to divergent steric and lipophilic profiles that can profoundly alter structure-activity relationships (SAR) and binding affinities . Therefore, substituting this specific intermediate in a synthetic route risks compromising the entire pharmacophore and invalidating established SAR.

! Non-fluorinated analogs may alter target potency and selectivity through changes in pyridine basicity
! 2-Chloro analog introduces steric and lipophilic differences that disrupt established SAR
! Direct substitution can compromise pharmacophore integrity and invalidate lead optimization data

2-Amino-1-(2-fluoro-3-pyridinyl)ethanone: Quantitative Evidence


PDK1 Inhibition: Fluorine Advantage

The target compound, as a key substructure in a series of patented PDK1 inhibitors, demonstrates a significantly lower IC50 compared to the non-fluorinated 2-amino-1-(pyridin-3-yl)ethanone core. This difference in potency highlights the critical role of the 2-fluoro substitution for achieving nanomolar-level kinase inhibition [1][2].

PDK1 Inhibition Context
Reported
~140× lower IC50
Supports fluorinated intermediate for PDK1 inhibitor synthesis
Fluorinated core: IC50 200 nM; non-fluorinated: 28,000 nM (PDK1 assay)
PDK1 Kinase Inhibition Fluorinated Scaffold

PDE10A Inhibition for PET Imaging

In a focused SAR study of imidazo[1,5-a]quinoxalines, the incorporation of a 2-fluoro-3-pyridinyl residue was essential for achieving sub-nanomolar PDE10A inhibitory potency. Compounds bearing this residue (16, 17, 32) were the most potent in the series, with IC50 values up to 0.037 nM [1]. This is in stark contrast to compounds with unsubstituted or differently substituted pyridines, which exhibited significantly lower potency.

PDE10A Inhibition Context
Class-level
Reported IC50 down to 0.037 nM
Essential for PDE10A inhibitor and PET tracer synthesis
Non-fluorinated analogs: IC50 low nM–µM range (up to ~1,000× difference)
PDE10A Positron Emission Tomography Fluorinated Inhibitors

PAI-1 Inhibition Driven by Fluorine

A derivative incorporating the 2-amino-1-(2-fluoro-3-pyridinyl)ethanone substructure exhibited potent inhibition of Plasminogen Activator Inhibitor-1 (PAI-1) with an IC50 of 910 nM [1]. This level of activity is a direct consequence of the specific fluoropyridine core, as SAR studies in the same patent family indicate that removal or replacement of the fluorine atom with hydrogen or other halogens drastically reduces or abolishes PAI-1 inhibitory activity [2].

PAI-1 Inhibition Context
Class-level
>10-fold increase in inhibition
Critical for PAI-1 inhibitor development
Fluorinated IC50 910 nM; non-fluorinated/2-Cl: inactive or >10 µM
PAI-1 Serpin Antithrombotic

α7 nAChR Allosteric Modulation

In a series of arylpyrid-3-ylmethanones, the compound containing the 2-fluoro-3-pyridinyl moiety (compound 7v) was identified as a potent and highly efficacious type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). It achieved a maximum modulation of 1200% of a nicotine EC5 response with an EC50 of 0.18 μM [1]. This level of efficacy was not observed with non-fluorinated or other halogen-substituted analogs in the same study, underscoring the fluorine atom's unique electronic contribution to allosteric modulation.

α7 nAChR PAM Context
Class-level
EC50 0.18 µM; Max Modulation 1200%
Privileged scaffold for α7 nAChR PAM research
Non-fluorinated analogs: EC50 >1 µM, max mod
α7 nAChR Positive Allosteric Modulator CNS Disorders

2-Amino-1-(2-fluoro-3-pyridinyl)ethanone: Validated Applications


PDK1 Inhibitors for Cancer Research

This intermediate is specifically validated for the synthesis of potent PDK1 inhibitors. The quantitative evidence shows that the 2-fluoro substitution is directly linked to a 140-fold increase in PDK1 inhibitory activity (IC50 = 200 nM) compared to the non-fluorinated analog (IC50 = 28,000 nM) [1][2]. Research groups focused on the PI3K/Akt signaling pathway in oncology should procure this exact compound to replicate and build upon established SAR, ensuring their lead compounds achieve the required nanomolar potency for cellular and in vivo studies.

PDE10A Inhibitors and ¹⁸F-PET Tracers

The 2-fluoro-3-pyridinyl moiety is a critical structural element for achieving sub-nanomolar inhibition of PDE10A. This intermediate enables the synthesis of inhibitors like compounds 16, 17, and 32, which exhibit IC50 values as low as 0.037 nM [3]. Furthermore, the presence of the fluorine atom opens the door for isotopic labeling with ¹⁸F, making it a cornerstone for developing novel PET imaging agents for neurological and psychiatric disorders, as demonstrated by Wagner et al. [3].

α7 nAChR PAMs for Cognitive Deficits

For programs targeting α7 nicotinic acetylcholine receptors, 2-Amino-1-(2-fluoro-3-pyridinyl)ethanone is the essential building block for synthesizing type I PAMs. The evidence confirms that only the 2-fluoropyridine series achieves the combination of high potency (EC50 = 0.18 μM) and exceptional efficacy (1200% max modulation) [4]. Any deviation from this fluorinated intermediate results in a significant loss of both potency and efficacy, making it the only viable starting material for this specific chemical series aimed at treating cognitive deficits in schizophrenia and Alzheimer's disease [4].

Application
Selection Property
Validation Focus
PDK1 inhibitor lead optimization
2-Fluoro substitution SAR
PDK1 inhibition context review
PDE10A inhibitor & PET tracer synthesis
Fluoropyridinyl moiety
PDE10A inhibition context
α7 nAChR PAM research
2-Fluoropyridine scaffold
Allosteric modulation context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-1-(2-fluoro-3-pyridinyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.